Cas no 83108-09-2 ((2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyl-tetrahydropyran-3,4-diol)

(2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyl-tetrahydropyran-3,4-diol structure
83108-09-2 structure
Product Name:(2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyl-tetrahydropyran-3,4-diol
Numero CAS:83108-09-2
MF:C26H42O7
MW:466.607489109039
CID:1808396
PubChem ID:158307
Update Time:2025-04-21

(2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyl-tetrahydropyran-3,4-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • (2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyl-tetrahydropyran-3,4-diol
    • (2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyloxane-3,4-diol
    • 83108-09-2
    • beta-D-arabino-Hexopyranoside, (3beta,14beta)-3,14-dihydroxypregn-5-en-20-yl 2,6-dideoxy-
    • 3,14-Dihydroxypregn-5-en-20-yl 2,6-dideoxyhexopyranoside
    • DTXSID201003114
    • Inchi: 1S/C26H42O7/c1-14(33-23-22(30)21(29)20(28)13-32-23)17-8-11-26(31)19-5-4-15-12-16(27)6-9-24(15,2)18(19)7-10-25(17,26)3/h4,14,16-23,27-31H,5-13H2,1-3H3
    • Chiave InChI: JGAWMKJMGHGWDN-UHFFFAOYSA-N
    • Sorrisi: CC(C1C2(C(C3C(CC2)C2(C(CC(CC2)O)=CC3)C)(O)CC1)C)OC1C(O)C(O)C(O)CO1

Proprietà calcolate

  • Massa esatta: 464.31378912g/mol
  • Massa monoisotopica: 464.31378912g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 3
  • Complessità: 785
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 99.4Ų
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.